5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The benzoic acid core is synthesized through a Friedel-Crafts acylation reaction.
Introduction of the Bromine Atom: Bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a strong acid catalyst.
Formation of the Amino-Oxoethoxy Group: This group is synthesized through a nucleophilic substitution reaction involving ethylene oxide and ammonia.
Coupling with Morpholine: The morpholine ring is attached through a nucleophilic substitution reaction with the appropriate halide precursor.
Final Coupling: The final product is obtained by coupling the intermediate compounds through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium ethoxide (NaOEt) for etherification.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, ethers, or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its ability to bind to proteins and alter their function.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid
- 5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid
Uniqueness
The unique combination of functional groups in 5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26BrN3O6 |
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Molecular Weight |
508.4 g/mol |
IUPAC Name |
5-[[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C22H26BrN3O6/c1-2-31-19-10-14(9-17(23)21(19)32-13-20(24)27)12-25-15-3-4-18(16(11-15)22(28)29)26-5-7-30-8-6-26/h3-4,9-11,25H,2,5-8,12-13H2,1H3,(H2,24,27)(H,28,29) |
InChI Key |
DULXQIGDINZYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC(=O)N |
Origin of Product |
United States |
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